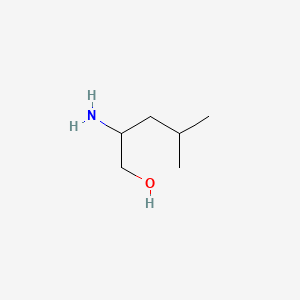

2-Amino-4-methylpentan-1-ol

Beschreibung

Historical Context and Evolution of Amino Alcohol Chemistry

The study of amino alcohols is deeply rooted in the history of organic and natural product chemistry. wikipedia.org Initially, investigations focused on physiologically important aromatic amino alcohols. nih.gov Amino alcohols are fundamental structural motifs found in numerous natural products and pharmaceuticals. wikipedia.orgunr.edu.ar Traditionally, the synthesis of amino acid or amino alcohol derivatives depended heavily on protective group chemistry. nih.gov

The evolution of amino alcohol chemistry has been marked by the development of more efficient and stereoselective synthetic methods. westlake.edu.cn A significant advancement has been the move away from stoichiometric reagents towards catalytic processes. frontiersin.org The direct asymmetric reductive amination of ketones and the catalytic amination of alcohols represent modern, greener approaches to producing chiral amino alcohols. frontiersin.orgtaylorandfrancis.com The resurgence of enantioselective organocatalysis in the early 2000s, where many catalysts are derived from chiral amino acids, further highlighted the importance and application of amino alcohols. nih.gov These developments have made the synthesis of complex chiral molecules, including amino alcohols, more cost-effective and accessible. unr.edu.arwestlake.edu.cn

Significance within the Amino Alcohol Class and Related Structural Motifs

2-Amino-4-methylpentan-1-ol (B168986) is a significant member of the 1,2-amino alcohol class, which are crucial in organic synthesis. wikipedia.orgacs.org Its importance stems from its chiral nature, derived from the natural amino acid L-leucine, making its (S)-enantiomer, L-leucinol, readily available. ontosight.aiacs.org This chirality is pivotal for its primary application as a chiral auxiliary or building block in asymmetric synthesis, enabling the creation of compounds with specific, desired stereochemistry. cymitquimica.comchemimpex.comchemimpex.com

The structural motif of a primary alcohol and a primary amine on adjacent carbons allows it to form stable chelate complexes with metals, a property exploited in the design of chiral ligands for asymmetric catalysis. alfa-chemistry.com Unlike more complex amino alcohols, its relatively simple, unbranched side chain (isobutyl group) provides a well-defined steric environment, which is crucial for inducing high levels of stereoselectivity in chemical reactions. Its ability to be used in the synthesis of chiral oxazolidinones, which are powerful chiral auxiliaries, further underscores its significance in the broader context of asymmetric transformations. acs.org

Overview of Research Trajectories for this compound

Current research on this compound, particularly its enantiopure forms, follows several key trajectories. A major focus is its application in asymmetric synthesis, where it serves as a versatile chiral building block. cymitquimica.comsmolecule.com Researchers utilize it as a precursor for synthesizing more complex chiral ligands and catalysts. unr.edu.ar For instance, (S)-2-amino-4-methylpentan-1-ol has been immobilized on nanoporous silica (B1680970) to create a heterogeneous chiral catalyst for asymmetric C-H bond oxidation. civilica.comuok.ac.ir

Another significant research avenue is its use as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.aichemimpex.comlookchem.com Its structural framework is incorporated into drug candidates to enhance efficacy and stereochemical purity. chemimpex.comchemimpex.com For example, it is a starting material for synthesizing inhibitors of enzymes like aminopeptidase (B13392206) N. chemicalbook.com Furthermore, its derivatives are explored in medicinal chemistry and biochemical research to study enzyme mechanisms and protein-ligand interactions, leveraging its specific stereochemistry to probe biological systems. chemimpex.comsmolecule.com

Stereoisomeric Forms of this compound: (S)- and (R)-Enantiomers (e.g., L-Leucinol)

This compound possesses a chiral center at the carbon atom bearing the amino group (C2), leading to the existence of two stereoisomers: the (S)- and (R)-enantiomers. nist.gov

The (S)-enantiomer is commonly known as L-Leucinol or (S)-(+)-Leucinol. ontosight.ai It is derived from the naturally occurring amino acid L-leucine. ontosight.ai This enantiomer is widely used in organic synthesis as a chiral auxiliary and a building block for creating enantiomerically pure compounds. cymitquimica.comchemimpex.com It is a competitive inhibitor of the enzyme aminopeptidase. medchemexpress.com

The (R)-enantiomer is known as D-Leucinol or (R)-(-)-Leucinol. nist.govwatanabechem.co.jp It is synthesized from D-leucine or through other stereoselective synthetic routes. smolecule.com Like its (S)-counterpart, it serves as a crucial chiral building block in medicinal chemistry and organic synthesis, particularly when the opposite stereochemistry is required in a target molecule. smolecule.com

The distinct stereochemistry of each enantiomer allows for specific interactions in chiral environments, which is fundamental to their application in asymmetric synthesis and drug design. smolecule.com

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nist.gov |

| Molecular Formula | C₆H₁₅NO | nist.govlookchem.com |

| Molecular Weight | 117.19 g/mol | ontosight.ainist.gov |

| CAS Number | 502-32-9 | nist.govlookchem.com |

| Boiling Point | 194 °C | lookchem.com |

| Density | 0.904 g/cm³ | lookchem.com |

Table 2: Properties of Stereoisomers of this compound

| Property | (S)-2-Amino-4-methylpentan-1-ol (L-Leucinol) | (R)-2-Amino-4-methylpentan-1-ol (D-Leucinol) |

| Synonyms | (S)-(+)-Leucinol, (2S)-2-amino-4-methylpentan-1-ol | (R)-(-)-Leucinol, (2R)-2-amino-4-methylpentan-1-ol |

| CAS Number | 7533-40-6 | 53448-09-2 |

| Appearance | Clear liquid or white crystalline solid | Data not consistently available |

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol | 117.19 g/mol |

| Boiling Point | ~198-210 °C | Data not consistently available |

| Density | ~0.917 g/mL at 25 °C | Data not consistently available |

| Source(s) | ontosight.aichemicalbook.comchemicalbook.comnih.gov | watanabechem.co.jpambeed.combldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936859 | |

| Record name | (+/-)-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-32-9, 53448-09-2, 16369-17-8 | |

| Record name | Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Leucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Leucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2 Amino 4 Methylpentan 1 Ol

Direct Synthesis Strategies

Direct synthesis strategies for 2-Amino-4-methylpentan-1-ol (B168986) typically involve the reduction of functional groups in readily available starting materials. These methods are often straightforward and can be cost-effective for producing the racemic or a specific enantiomer of the target compound if a chiral precursor is used.

Reduction of Carboxylic Acid Precursors (e.g., 2-amino-4-methylpentanoic acid)

A common and direct route to this compound is the reduction of the carboxylic acid group of its corresponding amino acid, 2-amino-4-methylpentanoic acid (leucine). Since standard sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the reduction of carboxylic acids, more potent reducing agents or activation of the carboxylic acid is required.

One effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This powerful reducing agent readily converts the carboxylic acid to the primary alcohol. A typical procedure involves the slow addition of the amino acid to a suspension of LiAlH₄ in THF, followed by refluxing the mixture to ensure complete reaction. The reaction is then carefully quenched to decompose the excess hydride and the resulting aluminum salts, yielding the desired amino alcohol. For instance, L-valine has been successfully reduced to L-valinol in 73-75% yield using this method. nih.gov

An alternative, milder approach involves the in situ formation of a more reactive species from the carboxylic acid. A well-established procedure utilizes sodium borohydride in the presence of iodine (I₂). This combination forms a borane-THF complex in the reaction mixture, which then reduces the carboxylic acid. This method has been successfully applied to the reduction of various N-protected and unprotected amino acids. nih.gov Another variation involves the activation of the carboxylic acid by converting it into a mixed anhydride (B1165640) or an active ester, which is then susceptible to reduction by NaBH₄. prepchem.com

| Reducing Agent/System | Precursor | Typical Yield | Key Considerations |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amino Acid | High (e.g., 73-75% for Valinol) nih.gov | Highly reactive and requires anhydrous conditions. |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | Amino Acid | Good to Excellent (e.g., 79% for tert-Leucinol) nih.gov | Milder than LiAlH₄ and offers good selectivity. |

| Sodium Borohydride with Acid Activation (e.g., CDI) | N-protected Amino Acid | High (e.g., 88% for a protected amino alcohol) prepchem.com | Avoids the use of strong hydrides; requires N-protection. |

Reduction of Amino Ketone Precursors (e.g., 2-amino-4-methylpentan-3-one)

Another synthetic route involves the reduction of an amino ketone precursor, such as 2-amino-4-methylpentan-3-one. The synthesis of α-amino ketones can be achieved through various methods, including the nucleophilic substitution of an α-halo ketone or the direct amination of a ketone. Once the amino ketone is obtained, the carbonyl group can be reduced to a hydroxyl group using a variety of reducing agents, including sodium borohydride and lithium aluminum hydride, to yield the target amino alcohol.

A related compound, 4-amino-4-methyl-2-pentanone, has been synthesized, and similar methodologies can be envisioned for the preparation of the 2-amino-4-methylpentan-3-one isomer. pitt.edu The subsequent reduction of the ketone functionality is a standard and generally high-yielding transformation in organic synthesis. For example, the catalytic hydrogenation of a related hydroxyimino-ketone precursor over a palladium-charcoal catalyst has been shown to produce the corresponding amino alcohol in good yield. nih.gov

Reactions Involving Olefins and Nitric Acid Followed by Reduction (e.g., 4-methyl-1-pentene)

The synthesis of this compound from an alkene precursor like 4-methyl-1-pentene (B8377) via reaction with nitric acid is not a standard or straightforward synthetic transformation. The direct reaction of alkenes with concentrated nitric acid is often a vigorous and non-selective process, leading to a mixture of oxidation and nitration products. researchgate.net

However, a more controlled, multi-step approach that aligns with this concept would involve the initial formation of a nitro-functionalized intermediate, followed by reduction. For instance, a nitroalkene can be synthesized from an alkene. The nitro group is a versatile functional group that can be reduced to an amine. rsc.org A plausible, though not direct, pathway could involve the formation of a nitro alcohol or a nitroalkene from 4-methyl-1-pentene through a series of reactions, which would then be reduced to the target amino alcohol. Modern methods for the oxyamination of alkenes, which introduce both an amino and a hydroxyl group across the double bond, offer a more controlled and selective alternative to the use of nitric acid for the synthesis of amino alcohols from alkenes. libretexts.orgresearchgate.net

Enantioselective Synthesis Approaches

For applications where a specific stereoisomer of this compound is required, enantioselective synthesis methods are employed. These strategies utilize chiral molecules or catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction. mdpi.comorgsyn.org After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis, including in aldol (B89426) and alkylation reactions. study.comnist.gov

In the context of synthesizing this compound, an Evans auxiliary derived from a chiral amino alcohol can be acylated. The resulting chiral imide can then undergo a diastereoselective reaction, for example, an aldol reaction with an appropriate aldehyde, to introduce the desired stereochemistry. study.commnstate.edu The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly selective reaction. Subsequent removal of the chiral auxiliary, often through reductive cleavage with agents like lithium borohydride, yields the chiral amino alcohol. study.com

| Step | Description | Key Reagents/Components |

|---|---|---|

| 1. Attachment of Auxiliary | Acylation of a chiral oxazolidinone (e.g., Evans auxiliary) with a suitable acyl group. | n-Butyllithium, Acyl chloride |

| 2. Diastereoselective Reaction | Formation of an enolate followed by reaction with an electrophile (e.g., alkylation or aldol reaction). | LDA or Boron triflate, Electrophile |

| 3. Removal of Auxiliary | Cleavage of the auxiliary to yield the chiral product. | LiBH₄ or other reducing/hydrolytic agents |

Asymmetric Catalysis for Enantiomeric Enrichment (e.g., Borane-mediated reduction with chiral oxazaborolidine catalysts)

Asymmetric catalysis offers a highly efficient method for the synthesis of enantiomerically enriched compounds. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.net This reaction employs a borane (B79455) reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine, which is typically derived from a chiral amino alcohol like (S)-prolinol.

To synthesize a specific enantiomer of this compound using this method, the corresponding N-protected amino ketone would be used as the substrate. The chiral oxazaborolidine catalyst coordinates to both the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in a high degree of enantioselectivity. The choice of the enantiomer of the catalyst determines which enantiomer of the alcohol is produced. The reaction is known for its high yields and excellent enantiomeric excesses (ee).

| Component | Function | Example |

|---|---|---|

| Substrate | Prochiral ketone to be reduced. | N-protected 2-amino-4-methylpentan-3-one |

| Reducing Agent | Source of hydride. | Borane-THF complex (BH₃·THF) |

| Catalyst | Chiral oxazaborolidine that controls stereoselectivity. | (S)-Me-CBS catalyst |

Derivatization in Synthetic Pathways

The presence of both a primary amine and a primary alcohol functionality in this compound allows for a wide range of derivatization reactions. These reactions can be selective towards one functional group or can involve both, leading to the formation of linear or cyclic derivatives.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of Schiff base derivatives of this compound typically involves the condensation reaction between the primary amino group of the amino alcohol and a carbonyl group of an aldehyde or a ketone. nih.gov

The general reaction proceeds by the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often catalyzed by an acid or base, to yield the stable Schiff base. ijacskros.com The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol. A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the dehydration step. ijacskros.com

Various aldehydes and ketones can be employed in this synthesis, leading to a diverse range of Schiff base derivatives. The choice of the carbonyl compound influences the electronic and steric properties of the resulting Schiff base.

Table 1: Examples of Aldehydes for Schiff Base Synthesis

| Aldehyde | Resulting Schiff Base General Structure |

| Substituted Benzaldehydes | N-(arylmethylene)-4-methyl-1-pentan-1-aminol |

| Aliphatic Aldehydes | N-(alkylidene)-4-methyl-1-pentan-1-aminol |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or evaporation of the solvent, followed by purification methods like recrystallization.

Azomethines are another class of compounds containing the C=N double bond and are synonymous with Schiff bases. The formation of azomethine derivatives from this compound follows the same synthetic principle as described for Schiff bases, namely the condensation of the primary amine with an aldehyde or ketone. mdpi.com

Modern synthetic methods, such as microwave-assisted synthesis, have been shown to be efficient for the preparation of azomethines, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com Solvent-free conditions can also be employed, contributing to a greener synthetic approach.

The general mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule results in the formation of the azomethine linkage. The stability of the resulting azomethine is often enhanced when derived from aromatic aldehydes due to conjugation.

Table 2: Reaction Conditions for Azomethine Synthesis

| Method | Catalyst/Conditions | Solvent |

| Conventional Heating | Glacial Acetic Acid | Ethanol |

| Microwave Irradiation | Solvent-free or in Ethanol | - |

| Catalytic | Mg(ClO4)2 or AlCl3 | Solvent-free |

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, including oxazolidines and morpholinopyrimidines.

Oxazolidines:

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. The synthesis of oxazolidine derivatives from this compound can be achieved through the cyclization reaction with an aldehyde or ketone. scirp.org This reaction is essentially an intramolecular condensation.

The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then undergoes cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration. Microwave irradiation in the presence of air has been reported as a mild and efficient condition for the synthesis of oxazolidines from amino alcohols and aldehydes. scirp.org The presence of air is believed to facilitate the in-situ formation of a carboxylic acid from the aldehyde, which then catalyzes the condensation. scirp.org

Table 3: Aldehydes for Oxazolidine Synthesis from this compound

| Aldehyde | Resulting Oxazolidine |

| Formaldehyde | 4-isobutyl-1,3-oxazolidine |

| Benzaldehyde | 2-phenyl-4-isobutyl-1,3-oxazolidine |

Morpholinopyrimidines:

The synthesis of morpholinopyrimidine derivatives from this compound is a more complex, multi-step process that is not directly reported. However, a plausible synthetic pathway can be proposed based on established synthetic methodologies. This would likely involve the initial formation of a morpholine ring incorporating the this compound backbone, followed by the construction of the pyrimidine ring.

A hypothetical route could begin with the N-alkylation of this compound with a suitable dielectrophile to form a substituted morpholine. For instance, reaction with a bis(2-chloroethyl) ether derivative under basic conditions could lead to the formation of an N-substituted morpholine. Subsequently, the pyrimidine ring could be constructed by reacting the morpholine derivative with a pyrimidine precursor, such as a dichloropyrimidine, in a nucleophilic substitution reaction. This general strategy has been employed in the synthesis of other morpholinopyrimidine derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylpentan 1 Ol

Fundamental Reaction Types

The presence of both an alcohol and an amine group on the same molecule allows for a variety of fundamental chemical reactions. The reactivity of each group can be selectively targeted based on the choice of reagents and reaction conditions.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of 2-Amino-4-methylpentan-1-ol (B168986) can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions employed.

Oxidation to Aldehydes:

The selective oxidation of the primary alcohol to the corresponding aldehyde, 2-amino-4-methylpentanal (B13504984) (leucinal), requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a common and effective method for this transformation. organic-chemistry.orgorgsyn.orgmdma.ch This method is known for its mild conditions and tolerance of various functional groups, making it suitable for substrates like amino alcohols. rsc.org

Another approach is enzymatic oxidation. For instance, L-leucinol can be oxidized to L-leucinal using alcohol dehydrogenase. researchgate.netwikipedia.org This biocatalytic method offers high selectivity under mild, aqueous conditions.

| Product | Reagents | Key Features |

| 2-Amino-4-methylpentanal (Leucinal) | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Mild conditions, avoids over-oxidation. |

| L-Leucinal | Alcohol Dehydrogenase | Enzymatic, high selectivity. researchgate.netwikipedia.org |

Oxidation to Carboxylic Acids:

Stronger oxidizing agents will convert the primary alcohol of this compound into the corresponding carboxylic acid, 2-amino-4-methylpentanoic acid (leucine). Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (prepared in situ from potassium dichromate and sulfuric acid). To prevent side reactions with the amino group, it is often necessary to protect the amine, for example, as an amide, before carrying out the oxidation. Following the oxidation, the protecting group can be removed to yield the amino acid.

Reduction Reactions to Yield Amines or Other Alcohols

Direct reduction of the primary hydroxyl group in this compound is not a typical transformation. However, the hydroxyl group can be converted into a good leaving group, which can then be substituted and subsequently reduced to yield other functional groups, including amines.

A common strategy involves a two-step process:

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs or -OMs).

Nucleophilic Substitution and Reduction: The resulting tosylate or mesylate can then undergo a nucleophilic substitution reaction. For example, reaction with sodium azide (B81097) (NaN3) will replace the sulfonate ester with an azido (B1232118) group. The azide can then be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This sequence of reactions effectively converts the original amino alcohol into a 1,2-diamine.

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can, therefore, participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. In these reactions, the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. This results in the N-alkylation of the amino alcohol. viu.cauniversalclass.comquora.com

For primary amines like this compound, there is a possibility of over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants is crucial to favor mono-alkylation.

Amine-Centered Reactivity

The nucleophilic nature of the amino group is central to its reactivity, allowing for the formation of a wide range of derivatives through alkylation and acylation processes.

Alkylation Processes

N-alkylation of this compound can be achieved through several methods, leading to the formation of secondary or tertiary amines.

Direct Alkylation: As mentioned in section 3.1.3, direct reaction with alkyl halides is a straightforward method for N-alkylation. For example, reacting this compound with benzyl (B1604629) bromide in the presence of a base would yield N-benzyl-2-amino-4-methylpentan-1-ol.

Reductive Amination: A widely used method for controlled N-alkylation is reductive amination. mdma.chwikipedia.orglibretexts.orgmasterorganicchemistry.com In this process, the amino alcohol is reacted with an aldehyde or a ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This method is highly versatile and avoids the issue of over-alkylation often seen with alkyl halides.

Hydrogen Borrowing Catalysis: This is a more modern and environmentally friendly approach to N-alkylation. rsc.orgthieme-connect.deresearchgate.net In this process, a catalyst (often based on iridium, ruthenium, or other transition metals) temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde in situ. The amino alcohol then reacts with this aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. This allows for the direct N-alkylation of amines using other alcohols, with water being the only byproduct.

Acylation Processes

The amino group of this compound readily reacts with acylating agents such as acid chlorides, acid anhydrides, or esters to form amides. This N-acylation reaction is generally very efficient.

A study on the N-acylation of various amino alcohols, including leucinol, with acetic anhydride under solvent-free conditions demonstrated high efficiency. chemicalbook.com The reaction proceeds rapidly at room temperature to give the corresponding N-acetylated product in excellent yield.

| Amino Alcohol | Acylating Agent | Time (min) | Yield (%) |

| Leucinol | Acetic Anhydride | 10 | 90 |

Data from Bouzroura, et al., 2015. chemicalbook.com

This reaction is highly chemoselective for the amino group over the hydroxyl group under neutral or slightly basic conditions, as the amine is a stronger nucleophile than the alcohol.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine group of this compound undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of amine chemistry and proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The general scheme for this reaction involves the reaction of an aldehyde or ketone with a primary amine, with the elimination of a water molecule. nih.gov

The mechanism commences with the protonation of the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of this compound then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen atom results in the formation of a carbinolamine. Subsequent protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water). The elimination of water and the concurrent formation of a carbon-nitrogen double bond, followed by deprotonation, yields the Schiff base.

The rate of Schiff base formation is pH-dependent. Mildly acidic conditions are generally optimal as they facilitate both the protonation of the carbonyl group and the dehydration of the carbinolamine intermediate.

A representative reaction of this compound with a generic aldehyde (R-CHO) is depicted below:

Reaction Scheme:

(CH3)2CHCH2CH(NH2)CH2OH + R-COOH ⇌ (CH3)2CHCH2CH(NH2)CH2O-C(=O)R + H2O

Advanced Applications of 2 Amino 4 Methylpentan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov 2-Amino-4-methylpentan-1-ol (B168986) is a precursor to one of the widely used classes of chiral auxiliaries: the oxazolidinones. By reacting with phosgene (B1210022) or its equivalents, L-Leucinol is readily converted into (S)-4-isopropyloxazolidin-2-one. This auxiliary is then acylated and subjected to various reactions where the bulky isopropyl group effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face.

Stereochemical Induction in C-C Bond Formation

The oxazolidinone derived from this compound provides a powerful tool for controlling stereochemistry in carbon-carbon bond-forming reactions, most notably in the asymmetric alkylation of enolates. Once the N-acyl oxazolidinone is prepared, a strong base is used to generate a rigid, chelated (Z)-enolate. The steric hindrance provided by the auxiliary's isopropyl group directs the incoming electrophile, such as an alkyl halide, to the less hindered face of the enolate. This process results in the formation of a new stereocenter with a predictable configuration. High levels of diastereoselectivity are consistently achieved in these alkylation reactions.

For instance, studies on the alkylation of enolates derived from N-acyl-4-isopropyl-5,5-dimethyloxazolidin-2-ones have demonstrated that this "SuperQuat" auxiliary system can lead to high yields and excellent diastereoselectivities. nih.gov The effectiveness of this strategy is also highlighted in the synthesis of natural products, such as the asymmetric methylation of an acylated (S)-4-isopropyloxazolidin-2-one derivative, which served as a key step in the synthesis of the major components of a beetle's sex pheromone. nih.gov

Diastereoselective Reactions Mediated by this compound Derivatives

Beyond alkylations, derivatives of this compound are instrumental in guiding other crucial transformations, including diastereoselective aldol (B89426) reactions. In these reactions, the chiral N-acyl oxazolidinone is converted into a boron or titanium enolate, which then reacts with an aldehyde. The facial selectivity is again controlled by the chiral auxiliary, leading to the formation of syn- or anti-aldol products with high diastereomeric purity. harvard.edu

The choice of metal enolate and reaction conditions can influence the stereochemical outcome. For example, titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione, a sulfur-containing analogue, have been shown to selectively produce either syn or anti aldol products depending on the stoichiometry of the base and Lewis acid used. mdpi.com Furthermore, imidazolidinone-based auxiliaries derived from the corresponding amino alcohol can achieve a reversal in diastereoselectivity between lithium and titanium enolate reactions, showcasing the tunability of these systems. scispace.com

The following table presents representative data from an asymmetric aldol reaction where an N-acyl oxazolidinone derived from this compound is utilized to create two new stereocenters with high diastereoselectivity.

Table 1: Diastereoselective Aldol Reaction Using a Leucinol-Derived Auxiliary Interactive data table. Click on headers to sort.

| Aldehyde (Electrophile) | N-Acyl Oxazolidinone (Nucleophile) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | N-Propionyl-(S)-4-isopropyloxazolidin-2-one | >99:1 | 77 | harvard.edu |

| Benzaldehyde | N-Propionyl-(S)-4-isopropyloxazolidin-2-one | >99:1 | 80 | harvard.edu |

Comparative Analysis with Established Chiral Auxiliaries (e.g., Oxazolidinones, Camphorsultam)

The performance of chiral auxiliaries is often benchmarked against well-established systems, such as the valine-derived and phenylglycine-derived oxazolidinones popularized by David Evans, and Oppolzer's camphorsultam. nih.gov While all these auxiliaries operate on the principle of steric shielding to induce asymmetry, the specific structure of the auxiliary can lead to different levels of stereoselectivity and reactivity depending on the substrate and reaction conditions.

Evans' oxazolidinones, particularly those derived from valine ((S)-4-isopropyl) and phenylalanine ((S)-4-benzyl), are known for providing exceptionally high diastereoselectivity in aldol reactions, often exceeding 99:1. harvard.edu Camphorsultam, with its rigid bicyclic structure, is also highly effective and has been shown to be superior in certain applications, such as Michael additions and Claisen rearrangements. nih.gov

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the oxazolidinone derived from this compound is generally considered to be a highly effective auxiliary, providing diastereoselectivities that are comparable to the classic Evans auxiliaries in many standard transformations like alkylations and aldol reactions. The choice between them often comes down to factors such as the specific substrate, desired product stereochemistry, and the ease of auxiliary removal and recycling.

Ligand Design and Coordination Chemistry

The amine and alcohol functionalities of this compound make it an excellent scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. The modular nature of Leucinol allows for the straightforward synthesis of various ligand classes, including Schiff bases, phosphinooxazolines (PHOX), and phosphinites.

Development of Chiral Ligands for Metal Catalysis

The synthesis of chiral ligands from this compound typically involves the transformation of its primary amine and alcohol groups into new coordinating moieties.

Schiff Base Ligands: Condensation of the primary amine of Leucinol with a substituted salicylaldehyde (B1680747) yields a chiral Schiff base ligand. These ligands, often of the Salen or Salan type, can coordinate with a variety of metals like copper, aluminum, and manganese to form catalysts for reactions such as asymmetric Henry (nitroaldol) reactions and cyanohydrin synthesis. nih.govrsc.orgwikipedia.org The steric and electronic properties of the ligand can be easily tuned by modifying the aldehyde component.

Phosphinooxazoline (PHOX) Ligands: PHOX ligands are a highly successful class of P,N-chelating ligands. sigmaaldrich.com The synthesis involves converting this compound into a chiral oxazoline (B21484) ring. A phosphine (B1218219) group, typically diphenylphosphine, is then introduced onto an aromatic backbone attached to the oxazoline. The resulting PHOX ligand coordinates to metals like palladium, iridium, and rhodium, creating powerful catalysts for a range of transformations.

Application in Asymmetric Catalytic Transformations

Ligands derived from this compound have been successfully applied in numerous metal-catalyzed asymmetric reactions, demonstrating high efficacy and enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Pd-catalyzed AAA is a fundamental C-C bond-forming reaction. PHOX ligands derived from amino alcohols are particularly effective. The chiral ligand controls the stereochemistry of the nucleophilic attack on the π-allyl-palladium intermediate, leading to high enantiomeric excess (e.e.) in the product. nih.gov

Copper-Catalyzed Henry Reaction: Chiral Schiff base ligands prepared from Leucinol and salicylaldehydes can be complexed with copper(II) salts to catalyze the enantioselective addition of nitromethane (B149229) to aldehydes (the Henry reaction). This reaction is a valuable method for synthesizing chiral β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids. Catalysts based on these ligands have been shown to afford products with good yields and high enantioselectivities.

The table below summarizes the performance of a Leucinol-derived ligand in a representative asymmetric catalytic reaction.

Table 2: Performance of a Leucinol-Derived Ligand in Asymmetric Catalysis Interactive data table. Click on headers to sort.

| Reaction Type | Metal/Ligand System | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Allylic Alkylation | Pd / Leucinol-derived PHOX | 1,3-Diphenylallyl acetate (B1210297) | >95 | 99 | nih.gov |

| Henry Reaction | Cu(II) / Leucinol-derived Schiff Base | Benzaldehyde | 85 | 92 |

Building Block in Complex Organic Synthesis

This compound, also known as L-Leucinol, is a valuable chiral building block in the field of organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a chiral center, makes it a versatile precursor for the construction of complex molecular architectures.

The structural attributes of this compound make it a suitable starting material for the synthesis of various nitrogen-containing heterocycles, which are significant structural motifs in many bioactive molecules. nih.govnih.gov As a 2-amino alcohol, it is a classic precursor for the formation of five-membered heterocyclic rings like oxazolines. nih.govwikipedia.org

The synthesis of 2-oxazolines from 2-amino alcohols is a well-established transformation in organic chemistry. wikipedia.org This process generally involves the cyclization of the amino alcohol with a suitable functional group such as a carboxylic acid, acyl chloride, or nitrile. wikipedia.orgorganic-chemistry.org For instance, the reaction with a carboxylic acid, often promoted by a dehydrating agent, leads to an N-(2-hydroxyethyl)amide intermediate, which then undergoes cyclization to form the oxazoline ring. nih.gov The chirality of this compound is preserved during this process, making it useful for creating optically pure oxazolines that can serve as chiral ligands in asymmetric catalysis. wikipedia.org

Furthermore, derivatives of related amino acids have been used to construct more complex fused heterocyclic systems, such as triazinoquinazolinones and triazepinoquinazolinones, highlighting the potential of amino-derived scaffolds in building diverse heterocyclic libraries. nih.gov

| Heterocycle Class | General Synthetic Method | Key Precursors |

|---|---|---|

| Oxazolines | Dehydrative cyclization | This compound, Carboxylic Acid/Derivative |

| Thiazolines | Cyclocondensation | β-amino thiols (related structures), Nitriles/Carboxylic Acids |

| Fused Quinazolinones | Multi-step condensation and cyclization | Amino acid derivatives, Methyl Anthranilate, Hydrazine Hydrate |

The chirality inherent in this compound makes it a highly sought-after starting material for the synthesis of pharmaceutical intermediates. chemdad.com Many active pharmaceutical ingredients (APIs) are chiral molecules, and their biological activity is often dependent on a specific stereoisomer. Utilizing optically pure building blocks like (S)-2-amino-4-methylpentan-1-ol is a common strategy to ensure the stereochemical integrity of the final drug product. cymitquimica.com

It serves as a starting material for synthesizing inhibitors of enzymes such as aminopeptidase (B13392206) N and phospholipase A2. chemdad.com Research has demonstrated its use in the synthesis of more complex molecules, such as (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol, through processes like catalytic hydrogenation of a precursor ketone. prepchem.com Such derivatives represent key intermediates that can be further elaborated to produce target pharmaceutical compounds. The compound is frequently categorized under "Chiral Building Blocks" and "Amino Alcohols," which are foundational categories for synthetic organic and medicinal chemistry. chemdad.com

| Intermediate Type | Synthetic Application | Potential Therapeutic Area |

|---|---|---|

| Chiral Amino Alcohol Derivatives | Backbone for enzyme inhibitors | Oncology, Inflammation |

| (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol | Elaboration into more complex APIs | Various |

| Chiral Oxazolines | Asymmetric ligands and intermediates | Catalysis for drug synthesis |

In the broader chemical industry, this compound is classified as a fine or specialty chemical, primarily due to its specific structure and high purity. cymitquimica.com Its principal application in this domain is as a chiral auxiliary or building block in asymmetric synthesis. cymitquimica.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which they are removed.

The compound's utility extends to the production of agrochemicals and other specialty organic compounds where specific stereoisomers are required for activity. cymitquimica.com Its solubility in both water and organic solvents enhances its versatility in various reaction conditions. cymitquimica.com The commercial availability of high-purity enantiomers, such as (S)-(+)-Leucinol, underscores its established role in synthetic organic chemistry for producing other high-value chemicals. chemdad.com

| Chemical Class | Application | Significance |

|---|---|---|

| Chiral Building Block | Asymmetric synthesis | Introduces a specific stereocenter into a target molecule. |

| Chiral Auxiliary | Stereo-directing group | Controls the formation of new stereocenters during a reaction. |

| Organic Synthesis Reagent | Precursor for agrochemicals and other specialty molecules | Enables the creation of structurally complex and specific chemical products. cymitquimica.com |

Biological and Bio Inspired Applications of 2 Amino 4 Methylpentan 1 Ol Derivatives

Antimicrobial Investigations of Derivatives

The structural framework of 2-amino-4-methylpentan-1-ol (B168986) lends itself to the synthesis of derivatives with notable antimicrobial properties. The presence of both a hydroxyl (-OH) and an amino (-NH2) group provides reactive sites for chemical modification, enabling the creation of a wide array of compounds, including azomethines (Schiff bases), which have been extensively studied for their biological activities.

Azomethine derivatives, characterized by the C=N imine linkage, are a prominent class of compounds synthesized from amino alcohols like this compound. This C=N linkage is often considered an essential structural feature for biological activity. nih.gov Numerous studies have demonstrated that these compounds possess significant antibacterial capabilities against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov

Research into azomethines derived from various primary amines has shown considerable efficacy against Escherichia coli, a common Gram-negative bacterium. In one study, a series of novel azomethine derivatives were synthesized and screened for their antibacterial activity against E. coli and Staphylococcus aureus. Several of these compounds exhibited good antibacterial activity, with inhibition zones and minimum inhibitory concentrations (MIC) comparable to the standard antibiotic ciprofloxacin. nih.gov While specific studies focusing on azomethine derivatives of this compound against Bacillus thuringiensis are not extensively documented, the broad-spectrum activity of azomethines suggests potential efficacy that warrants further investigation.

The following table presents representative data on the antibacterial activity of certain azomethine derivatives against E. coli, illustrating their potential as antibacterial agents.

| Compound ID | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) | Minimum Bactericidal Concentration (MBC) vs. E. coli (µg/mL) |

| 2a | 62.5 | 250 |

| 2b | 62.5 | 62.5 |

| 2e | 62.5 | 125 |

| 2g | 62.5 | 62.5 |

| Ciprofloxacin (Standard) | 62.5 | 62.5 |

| Data derived from studies on azomethine derivatives. nih.gov |

The antimicrobial mechanism of this compound derivatives is multifaceted and linked to their distinct structural features. The amino alcohol backbone itself is a critical component. The hydroxyl and amino groups are not only sites for creating derivatives but also contribute directly to the molecule's interaction with bacterial cells.

The hydroxyl group can participate in hydrogen bonding, which may facilitate binding to bacterial enzymes or cell wall components, thereby disrupting essential processes. Furthermore, the introduction of an amino alcohol moiety to other molecular scaffolds has been shown to confer or enhance antimicrobial activity. chemimpex.com The lipophilic alkyl chain (isobutyl group) of this compound provides a degree of lipid solubility. When incorporated into larger molecules, this feature can enhance the compound's ability to penetrate the lipid-rich bacterial cell membrane, a crucial step in reaching intracellular targets. This disruption of the cell membrane is a common mechanism of action for certain antimicrobial fatty acids and lipophilic compounds.

Studies on Biochemical and Pharmacological Interactions of Derivatives

Beyond antimicrobial applications, derivatives of amino alcohols, particularly those of the isoleucine-derived (2S)-2-amino-3-methylpentan-1-ol (isoleucinol), have been investigated for their interactions with key biological pathways, including the immune and nervous systems.

Toll-like receptors (TLRs) are key proteins in the innate immune system that recognize molecular patterns associated with pathogens and trigger inflammatory responses. google.comlookchem.com The modulation of TLR signaling is a significant area of therapeutic research. google.com Specific derivatives of isoleucinol have been identified as modulators of TLR activity.

In research focused on the development of novel TLR agonists, an isoleucinol derivative was synthesized and evaluated for its ability to activate TLR7 and TLR8. nih.gov The study highlighted that the specific stereochemistry and methyl-group placement in the isoleucinol moiety were important for potent dual TLR7/8 agonism. nih.govnih.gov TLR7 and TLR8 are crucial in the recognition of viral single-stranded RNA, and their activation leads to the production of interferons and other cytokines that orchestrate an antiviral response. nih.gov The ability of isoleucinol-containing compounds to act as TLR7/8 agonists suggests their potential use as vaccine adjuvants or as standalone immunomodulatory agents for treating viral infections and certain cancers. nih.gov

The structural similarity of amino alcohols to endogenous molecules like neurotransmitters makes them interesting candidates for neurological research. Isoleucinol has been incorporated into compounds designed to interact with the central nervous system. For instance, isoleucinol is found as the C-terminal amino alcohol in some peptaibols, a class of peptides with diverse biological activities, including effects on ion channels and neuronal membranes. google.com

Furthermore, derivatives of isoleucinol have been explored in the context of neurodegenerative diseases. One patent describes the use of isoleucinol in the synthesis of compounds for treating amyloid-related diseases, such as Mild Cognitive Impairment, a condition often preceding Alzheimer's disease. nih.gov Research has also led to the identification of an (S)-4-chlorophenylsulfonyl isoleucinol derivative as a gamma-secretase inhibitor. Gamma-secretase is an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. These findings underscore the potential of isoleucinol-based structures in the development of therapies for cognitive disorders.

(2S)-2-amino-3-methylpentan-1-ol (L-isoleucinol) is the direct reduction product of the essential amino acid L-isoleucine. This close structural relationship has made it a valuable tool for studying the intricate processes of protein synthesis and amino acid metabolism. chemimpex.com

One of the most critical steps in protein synthesis is the correct attachment of an amino acid to its corresponding transfer RNA (tRNA), a reaction catalyzed by aminoacyl-tRNA synthetases. A seminal thermodynamic study investigated the binding of L-isoleucinol to L-isoleucine-tRNA ligase from E. coli. The research revealed that the absence of the carboxyl group in isoleucinol (compared to isoleucine) significantly alters the enthalpy of binding to the enzyme. This finding provided crucial insight into the specificity of the enzyme, demonstrating that the entropic contribution to the binding energy, rather than the enthalpic one, is decisive in discriminating the correct amino acid substrate. Such studies using isoleucinol as a molecular probe are essential for understanding the fundamental mechanisms that ensure the fidelity of protein synthesis. chemimpex.com

Interaction with Enzymes and Receptors

Derivatives of this compound, also known as leucinol, have demonstrated significant interactions with specific enzymes. A notable example is the thiol derivative, L-leucinthiol (2-amino-4-methyl-1-pentanethiol). This compound was specifically designed as an inhibitor of leucine (B10760876) aminopeptidase (B13392206), a zinc-containing peptidase. L-leucinthiol was found to be a potent competitive inhibitor of microsomal aminopeptidase from porcine kidney, with a Ki value of 2.2 x 10⁻⁸ M nih.gov. This strong inhibition suggests that the structural features of leucinol derivatives can be tailored to target the active sites of specific enzymes, paving the way for the development of targeted therapeutic agents. The study of such interactions provides valuable insights into the mechanism of these enzymes and can guide the design of novel inhibitors nih.gov.

While direct studies on the interaction of this compound derivatives with specific receptors are not extensively documented, the known interactions of other chiral amino acid derivatives with receptors, such as cannabinoid receptors, suggest a potential avenue for future research genome.jp. The structural similarity of leucinol to the amino acid leucine, a key signaling molecule, also implies that its derivatives could potentially interact with receptors that recognize amino acids or their metabolites researchgate.net.

Enzyme-Catalyzed Reactions and Substrate Studies

Chiral amino alcohols, including derivatives of this compound, are valuable building blocks in organic synthesis, and enzymes are increasingly used to produce them with high stereoselectivity. While specific studies detailing this compound as a substrate in enzyme-catalyzed reactions are limited, the broader class of amino alcohols is known to be involved in reactions catalyzed by enzymes such as transaminases and dehydrogenases.

Transaminases, particularly ω-transaminases, are utilized for the synthesis of chiral amines and amino alcohols through kinetic resolution of racemic mixtures or asymmetric synthesis from prochiral ketones whiterose.ac.uk. For instance, ω-transaminases from various microbial sources have been used for the kinetic resolution of amino alcohols like 2-aminobutan-1-ol (B80463) whiterose.ac.uk. This suggests that derivatives of this compound could potentially serve as substrates for similar enzymatic transformations.

Furthermore, engineered amine dehydrogenases (AmDHs) have been developed for the synthesis of chiral amino alcohols via asymmetric reductive amination of α-hydroxy ketones nih.gov. An AmDH derived from a leucine dehydrogenase has shown effectiveness in these reactions, highlighting the potential for enzymes that act on leucine-related structures to also recognize and transform leucinol derivatives nih.gov. The use of enzymes in this context offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure amino alcohols.

Antitumor and Other Therapeutic Explorations of Derivatives

The structural scaffold of this compound has been incorporated into various derivatives and evaluated for potential therapeutic applications, most notably in the field of cancer research.

Antitumor Testing of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their wide range of biological activities, including antitumor properties researchgate.netnih.govnih.govnih.govresearchgate.net. While direct studies on Schiff bases derived specifically from this compound are not extensively reported, research on closely related amino acid-derived Schiff bases provides strong evidence for their potential as anticancer agents.

A study on amino acetate (B1210297) functionalized Schiff base organotin(IV) complexes, derived from a potassium salt of a leucine derivative, demonstrated significant cytotoxicity against a panel of human tumor cell lines nih.gov. These complexes were synthesized from reactions of organotin(IV) chlorides with Schiff bases formed from the potassium salt of 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate nih.gov. The resulting triphenyltin(IV) complexes exhibited potent cytotoxic activity, with average ID₅₀ values as low as 35 ng/mL across cell lines including A498 (kidney), EVSA-T (mammary), H226 (lung), IGROV (ovary), M19 MEL (melanoma), MCF7 (mammary), and WIDR (colon) nih.gov. The most active of these compounds was found to be more cytotoxic than several established anticancer drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide (B1684455) against the tested cell lines nih.gov.

The general findings from numerous studies on amino acid-derived Schiff bases indicate that their metal complexes, in particular, often exhibit enhanced anticancer activity compared to the free ligands nih.govniscpr.res.in. This enhancement is often attributed to the role of the metal ion in the complex's geometry and its ability to interact with biological targets.

Table 1: Average ID₅₀ Values of Triphenyltin(IV) Schiff Base Complexes Derived from a Leucine Analogue nih.gov

| Compound | Average ID₅₀ (ng/mL) |

|---|---|

| [Ph₃SnL¹H] | 55 |

| [Ph₃SnL²H] | 80 |

ID₅₀ values represent the concentration of the compound that inhibits the growth of 50% of the tumor cells.

Exploration of Other Potential Therapeutic Applications

Beyond Schiff bases, other derivatives of this compound have been investigated for their therapeutic potential. Metal complexes of chiral amino alcohols, including (R)-2-amino-4-methylpentan-1-ol, have been synthesized and evaluated for their cytotoxic properties. For example, a zinc chloride complex of (R)-2-amino-4-methylpentan-1-ol demonstrated good cytotoxicity in lung cancer cells while showing negligible toxicity to normal cells, suggesting a degree of cancer cell selectivity.

The structural relationship of this compound to the amino acid leucine also opens up possibilities for its derivatives to interact with pathways regulated by amino acids. Leucine and its derivatives are known to influence the secretion of anabolic hormones and can act as signaling molecules niscpr.res.in. This suggests that derivatives of leucinol could potentially be explored for applications in metabolic disorders or conditions where amino acid signaling is relevant.

Furthermore, amino acid derivatives have been investigated as inhibitors of digestive enzymes, such as α-amylase and lipase, which could be relevant for the management of hyperglycemia and obesity nih.gov. The structural features of this compound could be incorporated into novel enzyme inhibitors for metabolic diseases.

Stereochemical Control and Enantioselective Synthesis Utilizing 2 Amino 4 Methylpentan 1 Ol

Chirality in 2-Amino-4-methylpentan-1-ol (B168986)

Chirality is a fundamental property of this compound, arising from a tetrahedral carbon atom bonded to four different groups: a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), an isobutyl group (-CH₂CH(CH₃)₂), and a hydrogen atom. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.

The enantiomers of this compound are typically synthesized from the corresponding enantiomers of the amino acid leucine (B10760876). The naturally abundant L-leucine is the precursor for (S)-2-Amino-4-methylpentan-1-ol, often referred to as L-Leucinol. Conversely, the less common D-leucine is used to synthesize (R)-2-Amino-4-methylpentan-1-ol, or D-Leucinol.

The most common synthetic route is the reduction of the carboxylic acid functional group of the parent amino acid. This is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The process involves the conversion of the carboxyl group to a primary alcohol without affecting the stereogenic center.

General Reaction Scheme:

(S)-Leucine + LiAlH₄ → (S)-2-Amino-4-methylpentan-1-ol

(R)-Leucine + LiAlH₄ → (R)-2-Amino-4-methylpentan-1-ol

Following the reduction, an aqueous workup is performed to quench the excess reducing agent and hydrolyze the intermediate aluminum complexes. The product is then isolated from the aqueous layer, often through extraction with an organic solvent, followed by purification techniques like distillation or crystallization. The synthesis of related amino alcohols, such as (L)-valinol from (L)-valine, proceeds in an analogous manner. orgsyn.org

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the ee of chiral compounds like this compound.

| Method | Principle | Application Notes |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used. The amino alcohol often requires derivatization to improve volatility and detection. nih.gov |

| NMR Spectroscopy | In the presence of a chiral solvating or derivatizing agent, the enantiomers form diastereomeric complexes that exhibit distinct signals (chemical shifts) in the NMR spectrum. | Chiral shift reagents containing lanthanide metals are often used. The integration of the distinct peaks allows for the quantification of each enantiomer. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the concentration and ee. nih.gov | This method is rapid and non-destructive but requires that the molecule has a chromophore that absorbs in the UV-Vis region. nih.gov |

| Mass Spectrometry (MS) | Enantiomers are complexed with a chiral reference compound (like a cyclodextrin), and the rates of gas-phase ion/molecule reactions are measured. These rates can vary depending on the chirality of the analyte. ucdavis.edu | This technique is highly sensitive and can provide structural information simultaneously. ucdavis.edu |

| Fluorescence Spectroscopy | Involves the formation of diastereomeric complexes with a fluorescent probe. The two diastereomers can exhibit different fluorescence intensities, allowing for quantification. bath.ac.uk | This method can be highly sensitive and suitable for rapid screening assays. bath.ac.uk |

Enantioselective Transformations Mediated by this compound

As a readily available chiral molecule, this compound is frequently employed as a chiral auxiliary or as a precursor to chiral ligands and catalysts to control the stereochemical outcome of a reaction.

Asymmetric induction is a process that favors the formation of one enantiomer or diastereomer over another. Leucinol is an effective chiral auxiliary for this purpose. It can be temporarily attached to an achiral substrate molecule to create a chiral intermediate. The steric and electronic properties of the leucinol moiety then direct the approach of a reagent from a less hindered face, leading to the preferential formation of one stereoisomer.

A common application is in the synthesis of chiral oxazolidinones. Leucinol reacts with phosgene (B1210022) or its equivalents to form a chiral oxazolidinone, which can then be N-acylated. The resulting structure provides a rigid conformational scaffold where the isobutyl group from leucinol effectively shields one face of the enolate derived from the acyl group. This directs electrophilic attack to the opposite face, leading to high levels of asymmetric induction in reactions such as alkylations, aldol (B89426) additions, and acylations. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

Diastereoselective synthesis involves the formation of diastereomers in unequal amounts. When this compound is part of a molecule that already contains one or more stereocenters, it can influence the creation of new stereocenters with a specific relative configuration.

For instance, chiral scaffolds derived from leucinol, such as 4-substituted-1,3-oxazinan-6-ones, serve as versatile synthons for producing complex β-amino acid derivatives. researchgate.netamanote.com In these systems, the stereocenter originating from leucinol directs subsequent chemical modifications. Enolate chemistry performed on these scaffolds allows for the introduction of new substituents with a high degree of diastereoselectivity, which is crucial for building advanced intermediates used in the synthesis of natural products and pharmaceuticals. researchgate.net This strategy allows for the predictable construction of molecules with multiple contiguous stereocenters. nih.gov

Impact of Stereochemistry on Functional Applications

The specific stereochemistry—(S) or (R)—of this compound has a profound impact on its functional applications, as the "handedness" of the molecule is critical in the chiral environments of biological systems and in asymmetric synthesis. nih.gov

In its role as a chiral auxiliary, the choice between (S)-Leucinol and (R)-Leucinol is paramount as it directly determines the absolute configuration of the newly formed stereocenter in the product. Using an auxiliary derived from (S)-Leucinol will yield one product enantiomer, while using the (R)-Leucinol-derived auxiliary will produce the opposite enantiomer. This "catalyst control" allows chemists to selectively synthesize a desired stereoisomer of a target molecule, which is a fundamental requirement in drug development where often only one enantiomer provides the therapeutic effect while the other may be inactive or even harmful. nih.gov

Furthermore, in applications such as peptide synthesis, where leucinol might be incorporated as a structural component, its stereochemical integrity is vital. sigmaaldrich.com The specific three-dimensional arrangement of atoms is essential for the peptide to adopt its correct secondary and tertiary structure, which in turn governs its biological function.

Differential Biological Activities of Enantiomers

The three-dimensional structure of a molecule is paramount in determining its interaction with biological systems, which are themselves inherently chiral. While specific comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively documented in publicly available research, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different biological effects.

Enantiomers of a chiral drug can display significant differences in their pharmacodynamic and pharmacokinetic profiles. nih.gov This is because biological targets such as enzymes and receptors are chiral and will interact differently with each enantiomer. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. derangedphysiology.com For instance, in the case of the related compound N-acetyl-DL-leucine, the enantiomers exhibit notable differences in their pharmacokinetics. nih.govnih.govplos.org This principle underscores the importance of evaluating the biological activity of each enantiomer of this compound independently. L-Leucinol, the (S)-enantiomer, is known to have potential antimicrobial properties, and its specific stereochemistry is crucial for its interactions within biological systems. cymitquimica.com

Table 1: General Principles of Enantiomeric Differentiation in Biological Systems

| Feature | Description | Relevance to this compound |

| Receptor Binding | The "lock and key" model dictates that one enantiomer will have a higher affinity for a specific receptor binding site due to a more favorable three-dimensional fit. | The (R) and (S) enantiomers would be expected to exhibit different binding affinities to target proteins, potentially leading to varied physiological responses. |

| Enzyme Metabolism | Enzymes often selectively metabolize one enantiomer over the other, leading to different rates of clearance and duration of action. | The metabolic pathways for (R)- and (S)-2-Amino-4-methylpentan-1-ol are likely to be stereoselective, affecting their bioavailability and half-life. |

| Pharmacological Activity | The desired therapeutic effect may be associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects. | It is plausible that one enantiomer of this compound is responsible for any observed biological activity, while the other is less active or has a different activity profile. |

Stereospecificity in Ligand-Metal Interactions and Catalysis

The utility of this compound and its derivatives as chiral ligands in asymmetric catalysis is a direct consequence of their defined stereochemistry. The spatial orientation of the amino and hydroxyl groups allows for the formation of well-defined metal complexes that can create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.

When this compound is used as a chiral ligand, its enantiomeric form dictates the stereochemistry of the resulting catalyst and, consequently, the enantioselectivity of the catalyzed reaction. Chiral transition metal complexes, including those derived from amino alcohols, are pivotal in a wide array of asymmetric transformations. nih.gov For example, Schiff base derivatives of amino alcohols can form stable and effective chiral catalysts with various transition metals. nih.gov The stereospecificity of these interactions arises from the fixed spatial relationship between the ligand's chiral center and the coordinated metal ion. This controlled three-dimensional arrangement influences the approach of reactants to the catalytic site, favoring the formation of one enantiomer of the product over the other.

The use of chiral amino alcohols like leucinol in organozinc additions to carbonyl compounds was an early example of their catalytic potential. nih.gov The coordination of the chiral ligand to the metal center alters the metal's geometry and enhances the nucleophilicity of the alkyl groups, while the ligand's chirality directs the stereochemical course of the addition.

Table 2: Application of Chiral Ligands in Asymmetric Catalysis

| Catalyst Component | Role | Impact of Stereochemistry |

| Chiral Ligand ((R)- or (S)-2-Amino-4-methylpentan-1-ol) | Creates a chiral environment around the metal center. | The absolute configuration of the ligand determines the handedness of the chiral pocket, leading to the preferential formation of one product enantiomer. |

| Metal Ion | Acts as the catalytic center, activating the substrate. | The coordination geometry is influenced by the stereochemistry of the ligand, affecting catalytic activity and selectivity. |

| Substrate | The molecule undergoing transformation. | The stereospecific interaction with the chiral catalyst determines the stereochemical outcome of the reaction. |

In the synthesis of complex molecules, such as α-methyl α-amino acids, chiral copper-salen complexes derived from amino alcohols have been employed as phase-transfer catalysts, achieving high enantiomeric excess. nih.gov The effectiveness of these catalytic systems is intrinsically linked to the specific enantiomer of the amino alcohol used in the ligand synthesis. The subtle yet significant differences in the spatial arrangement of atoms in the (R) and (S) enantiomers of this compound translate into profound differences in their interactions with other chiral molecules and their efficacy in directing the formation of specific stereoisomers in chemical reactions.

Future Directions and Emerging Research Avenues for 2 Amino 4 Methylpentan 1 Ol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic chemistry is continuously driven by the need for more efficient, cost-effective, and environmentally benign processes. For 2-Amino-4-methylpentan-1-ol (B168986) and its derivatives, future research is focused on moving beyond traditional multi-step syntheses toward more elegant and sustainable solutions.

Key emerging strategies include:

Acceptorless Dehydrogenative Coupling (ADC): This modern synthetic approach offers a green alternative for constructing complex molecules. Research has demonstrated that this compound can undergo a manganese-catalyzed ADC reaction to form the corresponding 2,5-diisobutylpyrazine with an 80% yield. nih.govacs.org This method is highly atom-economical, releasing only hydrogen gas and water as byproducts, and utilizes earth-abundant metal catalysts, enhancing its sustainability profile.

Biocatalytic Strategies: The use of enzymes in synthesis provides significant advantages in terms of stereoselectivity and reaction conditions. tudelft.nl Engineered amine dehydrogenases (β-AADHs) are being developed for the asymmetric reductive amination of α-hydroxy ketones and the kinetic resolution of β-amino alcohols. tudelft.nl These biocatalytic routes allow for the production of enantiopure (R)- and (S)-β-amino alcohols, including (R)-2-amino-4-methylpentan-1-ol, under mild, aqueous conditions, representing a substantial improvement in sustainability over conventional chemical methods. tudelft.nl

Catalytic Hydrogenation: Traditional methods such as the catalytic hydrogenation of precursor molecules remain relevant, especially when optimized for efficiency. For example, derivatives like (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentan-1-ol can be synthesized by the catalytic hydrogenation of a 2-hydroxyimino-ketone precursor using a palladium-charcoal catalyst. prepchem.com Future work in this area will likely focus on developing non-precious metal catalysts and improving reaction turnover numbers.

Table 1: Comparison of Synthetic Routes for this compound and its Derivatives

| Synthetic Route | Catalyst / Method | Key Advantages | Product Example | Yield |

|---|---|---|---|---|

| Acceptorless Dehydrogenative Coupling | Manganese Pincer Complex | High atom economy, sustainable catalyst, mild conditions | 2,5-Diisobutylpyrazine | 80% nih.govacs.org |